molecular formula C11H13NO5 B8364569 diethyl pyridine-2,3-dicarboxylate-N-oxide

diethyl pyridine-2,3-dicarboxylate-N-oxide

Cat. No. B8364569
M. Wt: 239.22 g/mol
InChI Key: CXIDQGKWCOZHJT-UHFFFAOYSA-N
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Patent
US05334576

Procedure details

A mixture of 99 g of diethyl pyridine-2,3-dicarboxylate, 7.2 mL of concentrated sulfuric acid, 85 mL of 30% hydrogen peroxide and 256 mL acetic acid is stirred and heated at 85° for 4 hours. The reaction is concentrated in vacuo, and the residue is dissolved in methylene chloride, and washed with water, then saturated sodium bicarbonate. After drying, the organic phase is concentrated in vacuo to afford 79 g of the desired product, mp 80°-85°. A portion recrystallized from carbon tetrachloride-pentane has mp 87°-88°.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
256 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].S(=O)(=O)(O)[OH:18].OO>C(O)(=O)C>[N+:1]1([O-:18])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
7.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
85 mL
Type
reactant
Smiles
OO
Name
Quantity
256 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 85° for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+]1(=C(C(=CC=C1)C(=O)OCC)C(=O)OCC)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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